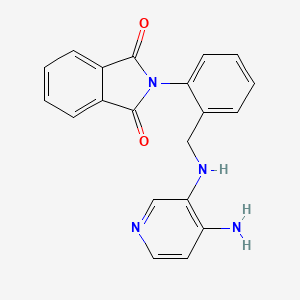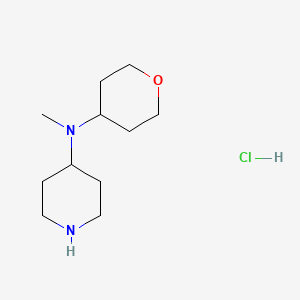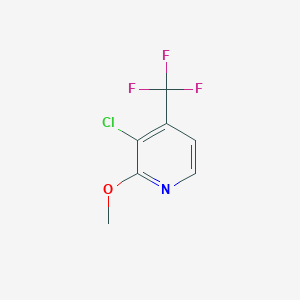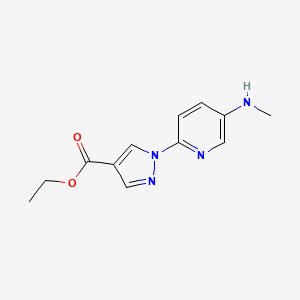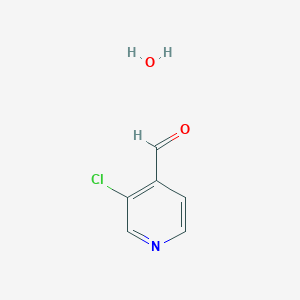
3-Chlorisonikotinaldehyd-Hydrat
Übersicht
Beschreibung
3-Chloroisonicotinaldehyde hydrate is a chemical compound with the molecular formula C₆H₆ClNO₂ and a molecular weight of 159.57 g/mol . It is a derivative of isonicotinaldehyde, where a chlorine atom is substituted at the third position of the pyridine ring. This compound is often used in various chemical reactions and research applications due to its unique properties.
Wissenschaftliche Forschungsanwendungen
3-Chloroisonicotinaldehyde hydrate is utilized in several scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a precursor for bioactive molecules.
Medicine: Research into potential therapeutic agents, particularly in the development of antimicrobial and anticancer drugs.
Industry: Used in the production of agrochemicals and pharmaceuticals
Wirkmechanismus
Target of Action
It’s worth noting that its close relative, chloral hydrate, is known to act as a hypnotic and sedative .
Mode of Action
Chloral hydrate, a related compound, is metabolized to form trichloroethanol, which modulates tetrodotoxin-resistant (ttx-r) na+ channels expressed in nociceptive sensory neurons . This modulation results in decreased excitability of these neurons .
Biochemical Pathways
The addition of an acid or base can promote the nucleophilic addition of water to a carbonyl to form a hydrate . This might be relevant to the biochemical pathways involving 3-Chloroisonicotinaldehyde hydrate.
Pharmacokinetics
Chloral hydrate is known to be rapidly absorbed in the gi tract following oral or rectal administration . Its active metabolite, Trichloroethanol, has been detected in CSF, umbilical cord blood, fetal blood, and amniotic fluid .
Result of Action
The active metabolite of chloral hydrate, trichloroethanol, inhibits ttx-r na+ channels and modulates various properties of these channels, resulting in decreased excitability of nociceptive neurons .
Action Environment
It’s worth noting that the compound should be stored in an inert atmosphere at 2-8°c .
Biochemische Analyse
Biochemical Properties
3-Chloroisonicotinaldehyde hydrate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with specific enzymes involved in oxidative stress responses and metabolic pathways . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. These interactions can modulate the activity of the enzymes, either inhibiting or activating them, which in turn affects the overall biochemical pathways.
Cellular Effects
The effects of 3-Chloroisonicotinaldehyde hydrate on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to affect the expression of genes involved in the oxidative stress response, leading to changes in the levels of reactive oxygen species (ROS) within the cell. Additionally, 3-Chloroisonicotinaldehyde hydrate can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the flux of metabolites through various pathways.
Molecular Mechanism
At the molecular level, 3-Chloroisonicotinaldehyde hydrate exerts its effects through specific binding interactions with biomolecules . It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. This binding can lead to changes in the conformation of the enzyme, affecting its function. Additionally, 3-Chloroisonicotinaldehyde hydrate can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The effects of 3-Chloroisonicotinaldehyde hydrate can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat . Long-term studies have shown that prolonged exposure to 3-Chloroisonicotinaldehyde hydrate can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
In animal models, the effects of 3-Chloroisonicotinaldehyde hydrate vary with different dosages . At low doses, it may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. High doses of 3-Chloroisonicotinaldehyde hydrate can lead to oxidative stress and damage to cellular components, highlighting the importance of dosage control in experimental settings.
Metabolic Pathways
3-Chloroisonicotinaldehyde hydrate is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes . It can affect the levels of metabolites by modulating the activity of key enzymes in pathways such as glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation. These interactions can lead to changes in metabolic flux and the overall metabolic state of the cell.
Transport and Distribution
Within cells and tissues, 3-Chloroisonicotinaldehyde hydrate is transported and distributed through specific mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can affect the accumulation and localization of 3-Chloroisonicotinaldehyde hydrate, influencing its biological activity.
Subcellular Localization
The subcellular localization of 3-Chloroisonicotinaldehyde hydrate is crucial for its activity and function . It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and metabolism. The specific localization of 3-Chloroisonicotinaldehyde hydrate within the cell can determine its effects on cellular processes and its overall biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroisonicotinaldehyde hydrate typically involves the chlorination of isonicotinaldehyde. The reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atom at the desired position on the pyridine ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert atmosphere .
Industrial Production Methods: In industrial settings, the production of 3-Chloroisonicotinaldehyde hydrate may involve large-scale chlorination processes with optimized reaction parameters to maximize yield and purity. The compound is then purified through crystallization or distillation techniques to obtain the desired hydrate form .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chloroisonicotinaldehyde hydrate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: 3-Chloroisonicotinic acid.
Reduction: 3-Chloroisonicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Isonicotinaldehyde: Lacks the chlorine substitution, making it less reactive in certain chemical reactions.
3-Bromoisonicotinaldehyde: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.
3-Fluoroisonicotinaldehyde: Contains a fluorine atom, which significantly alters its electronic properties and reactivity
Uniqueness: 3-Chloroisonicotinaldehyde hydrate is unique due to the presence of the chlorine atom, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable intermediate in the synthesis of various bioactive compounds and materials .
Eigenschaften
IUPAC Name |
3-chloropyridine-4-carbaldehyde;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO.H2O/c7-6-3-8-2-1-5(6)4-9;/h1-4H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBRTCWKQMQPIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C=O)Cl.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








